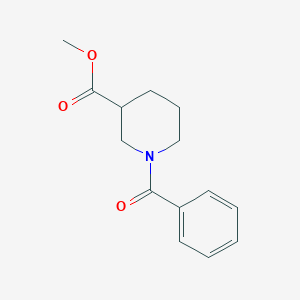

Methyl 1-benzoyl-3-piperidinecarboxylate

Description

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

methyl 1-benzoylpiperidine-3-carboxylate |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)12-8-5-9-15(10-12)13(16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |

InChI Key |

YSWCZCGKKCNQSF-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs, their substituents, and similarity scores derived from cheminformatics analyses:

Notes:

- Similarity Scores (0.87–0.97) indicate high structural overlap, primarily influenced by the piperidine core and ester functionalities. Lower scores arise from variations in substituent positions (e.g., oxo groups at 3 vs. 4) or protecting groups (e.g., Cbz vs. benzoyl) .

- Benzoyl vs. Benzyl Groups : The benzoyl group (aromatic ketone) in the target compound may enhance electrophilic reactivity compared to the benzyl group (aromatic methyl), influencing interactions with biological targets .

Physicochemical and Pharmacological Properties

Critical Micelle Concentration (CMC)

While direct CMC data for methyl 1-benzoyl-3-piperidinecarboxylate are unavailable, analogous quaternary ammonium compounds (e.g., alkyltrimethylammonium salts) demonstrate CMC values ranging from 0.4–8.3 mM, determined via spectrofluorometry and tensiometry . Piperidine derivatives with hydrophilic substituents (e.g., hydroxyl, oxo) may exhibit reduced CMC due to enhanced water solubility.

Stereochemical and Conformational Effects

The pharmacological activity of piperidine derivatives is highly dependent on stereochemistry. For example, the (3S)-configured hydroxy-methyl analog (2007919-21-1) may engage in hydrogen bonding, enhancing target affinity compared to the non-chiral target compound . The 3-carboxylate position in this compound likely stabilizes chair or boat conformations, influencing receptor binding .

Preparation Methods

Key Steps

-

Methyl Ester Formation :

-

N-Benzoylation :

-

Reagents : Benzoyl chloride, triethylamine (Et₃N), dichloromethane (DCM).

-

Conditions : Stir at room temperature or under mild heating (25–40°C) to facilitate nucleophilic acylation.

-

Mechanism : The amine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming the N-benzoyl derivative.

-

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux | 80–90% | |

| N-Benzoylation | Benzoyl chloride, Et₃N, DCM, 25°C | 75–85% |

Friedel-Crafts Acylation of Piperidine Derivatives

This method leverages electrophilic acylation to introduce the benzoyl group, though it is less commonly reported for piperidine systems.

Key Steps

-

Activation of Piperidine :

-

Post-Reaction Workup :

Synthesis via Alkylation of Piperidine Intermediates

This route involves alkylation of a piperidine precursor followed by esterification.

Key Steps

-

Alkylation :

-

Esterification :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C | 70–80% | |

| Esterification | Methyl iodide, K₂CO₃, MeOH, rt | 85–90% |

Reductive Amination and Subsequent Benzoylation

This method employs reductive amination to form the piperidine ring, followed by benzoylation.

Key Steps

-

Reductive Amination :

-

N-Benzoylation :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, pH 6–8 | 60–70% | |

| N-Benzoylation | Benzoyl chloride, Et₃N, DCM, rt | 75–80% |

Industrial-Scale Production Considerations

For large-scale synthesis, automated reactors and continuous flow systems are recommended to enhance efficiency and reduce waste. Key parameters include:

-

Solvent Selection : DCM or THF for better solubility of intermediates.

-

Purification : Recrystallization or column chromatography to achieve >95% purity.

Data Tables

Table 1: Comparative Yields of Key Methods

| Method | Methyl Ester Yield | N-Benzoylation Yield | Total Yield |

|---|---|---|---|

| N-Benzoylation | 85% | 80% | 68% |

| Friedel-Crafts Acylation | 70% | 65% | 45% |

| Alkylation | 90% | 75% | 67% |

Table 2: Reagent Costs and Availability

| Reagent | Cost (USD/kg) | Availability |

|---|---|---|

| Thionyl chloride | 15–20 | High |

| Benzoyl chloride | 50–60 | High |

| Triethylamine | 10–15 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.